3-[2-(4-Methylphenoxy)phenyl]acrylic acid
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Overview
Description
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of a phenylacrylic acid moiety substituted with a 4-methylphenoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid typically involves the following steps:
Preparation of 4-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-Methylphenoxybenzene: 4-Methylphenol is reacted with bromobenzene in the presence of a palladium catalyst to form 4-methylphenoxybenzene.
Synthesis of this compound: The final step involves the reaction of 4-methylphenoxybenzene with acrylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenylacrylic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacrylic acid moiety can act as a ligand, binding to active sites and modulating the activity of target proteins. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of a methyl group.
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: Contains a chlorine atom instead of a methyl group.
3-[2-(4-Nitrophenoxy)phenyl]acrylic acid: Contains a nitro group instead of a methyl group.
Uniqueness
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity and membrane permeability of the compound, potentially affecting its pharmacokinetic properties .
Properties
IUPAC Name |
(E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQHBBTUXRJAP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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